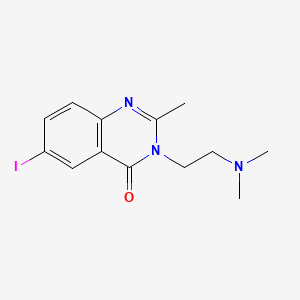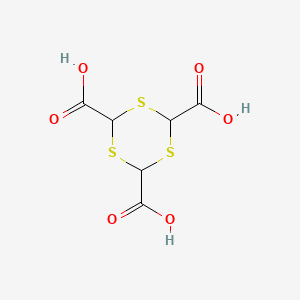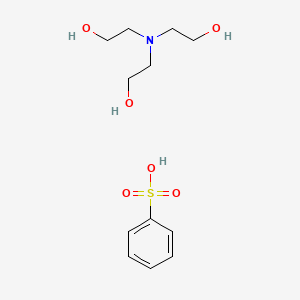
cis-1-Ethyl-2-Methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Ethyl-2-Methylcyclopentane: is an organic compound with the molecular formula C8H16 . It is a cycloalkane, specifically a cyclopentane derivative, where an ethyl group and a methyl group are attached to the first and second carbon atoms of the cyclopentane ring, respectively. The “cis” configuration indicates that both substituents are on the same side of the ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Ethyl-2-Methylcyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane derivatives. For instance, starting with cyclopentane, a Friedel-Crafts alkylation can be performed using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group. Subsequently, a similar reaction can be carried out with methyl chloride to introduce the methyl group .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding unsaturated precursors. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-1-Ethyl-2-Methylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum is commonly used.
Substitution: Halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, Pt/C
Substitution: Br2, Cl2, UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentanes
Aplicaciones Científicas De Investigación
cis-1-Ethyl-2-Methylcyclopentane has various applications in scientific research:
Chemistry: It is used as a reference compound in stereochemical studies and in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of lipid membranes and their interactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparación Con Compuestos Similares
Similar Compounds:
- trans-1-Ethyl-2-Methylcyclopentane
- 1-Ethyl-2-Methylcyclopentane (without stereochemistry)
- 1,2-Dimethylcyclopentane
Comparison: cis-1-Ethyl-2-Methylcyclopentane is unique due to its specific “cis” configuration, which affects its physical and chemical properties. For example, the “cis” configuration can lead to different boiling and melting points compared to its “trans” counterpart. Additionally, the spatial arrangement of substituents in the “cis” form can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C8H16 |
|---|---|
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
(1S,2R)-1-ethyl-2-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
BSKOLJVTLRLTHE-SFYZADRCSA-N |
SMILES isomérico |
CC[C@H]1CCC[C@H]1C |
SMILES canónico |
CCC1CCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




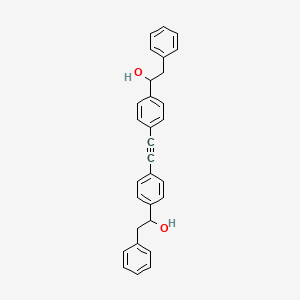


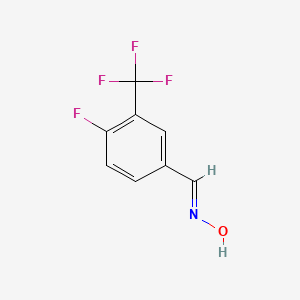
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

